molecular formula C15H24N4O3 B5566247 5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-[2-(4-morpholinyl)ethyl]-2-piperidinone

5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-[2-(4-morpholinyl)ethyl]-2-piperidinone

Numéro de catalogue B5566247
Poids moléculaire: 308.38 g/mol
Clé InChI: LBVPDQJNIJKIOH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-[2-(4-morpholinyl)ethyl]-2-piperidinone, also known as EMD 281014, is a novel compound that has attracted significant attention in the field of scientific research. This compound is synthesized through a complex process and has been found to have potential applications in various areas of research.

Applications De Recherche Scientifique

Pharmacokinetics and Metabolism

  • Metabolism of Novel Compounds

    A study on the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, [14C]SB-649868, in humans showed extensive metabolism with the majority of drug-related material being eliminated via feces. This highlights the complexity of studying novel compounds' pharmacokinetics (Renzulli et al., 2011).

  • Pharmacokinetic Parameters in Renal Insufficiency

    Another study investigated the pharmacokinetic parameters of etozolin and its active metabolite, ozolinone, in patients with various degrees of renal insufficiency, demonstrating no significant influence of kidney disease on the elimination of these compounds (Knauf et al., 1980).

Drug Development and Evaluation

  • Novel Antagonists in Clinical Development

    Research on a novel, selective 5-HT(1A) antagonist, DU 125530, intended for the treatment of anxiety and mood disorders, used PET to assess brain receptor occupancy, demonstrating the application of advanced imaging techniques in drug development (Rabiner et al., 2002).

  • Phase I Clinical Trials

    A study on CPT-11, a new derivative of camptothecin for the treatment of advanced non-small-cell lung cancer, outlined the process of determining optimal dosing and assessing side effects, critical steps in the development of new therapeutic agents (Negoro et al., 1991).

Implications for Human Exposure and Toxicology

  • Human Exposure to Brominated Flame Retardants

    A study on the presence of non-PBDE brominated flame retardants in humans underscores the importance of understanding human exposure to various chemicals and their potential health effects (Zhou et al., 2014).

  • Safety and Dosimetry in Clinical Populations

    Research on the safety, dosimetry, and characteristics of a radiotracer targeting the sphingosine-1-phosphate receptor 1 (S1PR1) supports its use for evaluating inflammation in clinical populations, demonstrating the relevance of dosimetry in developing diagnostic tools (Brier et al., 2022).

Propriétés

IUPAC Name

5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-(2-morpholin-4-ylethyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3/c1-2-13-16-15(22-17-13)12-3-4-14(20)19(11-12)6-5-18-7-9-21-10-8-18/h12H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVPDQJNIJKIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2CCC(=O)N(C2)CCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-[2-(4-morpholinyl)ethyl]-2-piperidinone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.